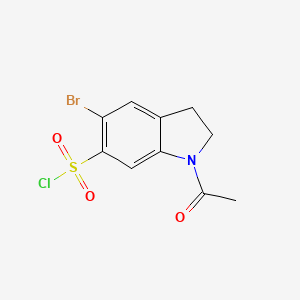

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

CAS No.: 107144-42-3

Cat. No.: VC4354161

Molecular Formula: C10H9BrClNO3S

Molecular Weight: 338.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107144-42-3 |

|---|---|

| Molecular Formula | C10H9BrClNO3S |

| Molecular Weight | 338.6 |

| IUPAC Name | 1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 |

| Standard InChI Key | IHNBWFJSLLIAPD-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride, reflects its core structure: a partially saturated indole ring (2,3-dihydro-1H-indole) substituted at positions 1, 5, and 6. Key features include:

-

Position 1: Acetyl group (-COCH₃), which enhances electrophilicity and stabilizes the nitrogen lone pair.

-

Position 5: Bromine atom, enabling cross-coupling reactions for further derivatization.

-

Position 6: Sulfonyl chloride (-SO₂Cl), a highly reactive group facilitating nucleophilic substitutions.

The molecular formula is C₁₀H₉BrClNO₃S, with a molar mass of 338.6 g/mol . The SMILES string CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br provides a precise topological representation, while the InChIKey IHNBWFJSLLIAPD-UHFFFAOYSA-N ensures unambiguous database identification.

Physical Properties

Available data indicate limited solubility in common organic solvents, though exact solubility parameters remain unreported . The compound is typically isolated as a white to pale yellow solid, stable under dry, cool storage conditions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound’s synthesis are scarce, analogous indole sulfonyl chlorides are synthesized through sequential functionalization:

-

Indole Core Formation: Madelung cyclization or Fischer indole synthesis to construct the 2,3-dihydroindole scaffold .

-

Bromination: Electrophilic aromatic substitution at position 5 using brominating agents like N-bromosuccinimide (NBS) .

-

Acetylation: Treatment with acetyl chloride or acetic anhydride to introduce the N-acetyl group .

-

Sulfonation: Chlorosulfonation at position 6 using chlorosulfonic acid, yielding the sulfonyl chloride.

Industrial-scale production likely employs automated systems for bromination and sulfonation steps to enhance safety and reproducibility.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring bromination occurs exclusively at position 5, avoiding competing reactions at positions 4 or 7.

-

Sulfonyl Chloride Stability: Mitigating hydrolysis of the sulfonyl chloride group during purification, often addressed via low-temperature processing.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. For example:

This reactivity underpins its utility in prodrug design and bioconjugation.

Cross-Coupling Reactions

The C5 bromine participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Such transformations are critical for diversifying the indole scaffold in medicinal chemistry .

Acetyl Group Manipulation

The N-acetyl moiety can be hydrolyzed to a free amine under acidic or basic conditions, providing a handle for further modifications:

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to:

-

Covalent Kinase Inhibitors: Sulfonamide derivatives targeting ATP-binding pockets via irreversible binding.

-

Antimicrobial Agents: Analogues with modified sulfonyl groups exhibit activity against Staphylococcus aureus (MIC values ~2–8 μg/mL).

Agrochemical Development

Derivatives incorporating thiourea or hydrazide groups show herbicidal and fungicidal activity, though specific data remain proprietary.

Biological and Pharmacological Significance

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), analogues demonstrate bactericidal effects at concentrations ≤4 μg/mL, outperforming vancomycin in biofilm eradication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume